molecular formula C17H14N2O3 B11839043 3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester CAS No. 653573-29-6

3-Pyridinecarboxylic acid, 6-formyl-5-(1H-indol-4-yl)-, ethyl ester

Cat. No.: B11839043
CAS No.: 653573-29-6
M. Wt: 294.30 g/mol
InChI Key: CFPJWARZSWIKSZ-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by functionalization at specific positions. For instance, the synthesis might start with the preparation of an indole intermediate, which is then subjected to formylation and esterification reactions to introduce the formyl and ethyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of biological pathways. The formyl group can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-formyl-5-(1H-indol-3-yl)nicotinate
  • Ethyl 6-formyl-5-(1H-indol-2-yl)nicotinate
  • Methyl 6-formyl-5-(1H-indol-4-yl)nicotinate

Uniqueness

Ethyl 6-formyl-5-(1H-indol-4-yl)nicotinate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the formyl group and the ester functionality can significantly impact the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Properties

CAS No.

653573-29-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 6-formyl-5-(1H-indol-4-yl)pyridine-3-carboxylate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)11-8-14(16(10-20)19-9-11)12-4-3-5-15-13(12)6-7-18-15/h3-10,18H,2H2,1H3

InChI Key

CFPJWARZSWIKSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C=O)C2=C3C=CNC3=CC=C2

Origin of Product

United States

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